Bromoform

Description

This compound is a member of bromomethanes and a bromohydrocarbon.

Exposure to this compound may occur from the consumption of chlorinated drinking water. The acute (short- term) effects from inhalation or ingestion of high levels of this compound in humans and animals consist of nervous system effects such as the slowing down of brain functions, and injury to the liver and kidney. Chronic (long-term) animal studies indicate effects on the liver, kidney, and central nervous system (CNS) from oral exposure to this compound. Human data are considered inadequate in providing evidence of cancer by exposure to this compound, while animal data indicate that long-term oral exposure can cause liver and intestinal tumors. This compound has been classified as a Group B2, probable human carcinogen.

This compound is a natural product found in Ascophyllum nodosum, Mastocarpus stellatus, and other organisms with data available.

This compound can cause cancer according to The Environmental Protection Agency (EPA).

This compound (CHBr3) is a brominated organic solvent, pale yellow liquid at room temperature, with a high refractive index, very high density, and sweet odor is similar to that of chloroform. It is a trihalomethane, and is one of the four haloforms, the others being fluoroform, chloroform, and iodoform. This compound can be prepared by the haloform reaction using acetone and sodium hypobromite, by the electrolysis of potassium bromide in ethanol, or by treating chloroform with aluminum bromide. Most of the this compound that enters the environment is formed as disinfection byproducts known as the trihalomethanes when chlorine is added to drinking water or swimming pools to kill bacteria. In the past, it was used as a solvent, sedative and flame retardant, but now it is mainly used as a laboratory reagent. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L683)

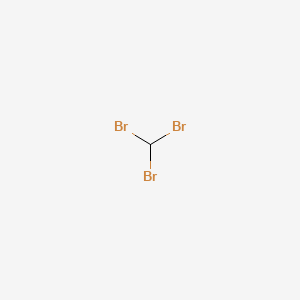

Structure

3D Structure

Properties

IUPAC Name |

bromoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021374 | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |

CAS No. |

75-25-2, 4471-18-5 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoform [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, tribromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bromoform

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃), also known as tribromomethane, is a halogenated organic compound that has garnered significant interest in various scientific fields, from environmental science to synthetic chemistry. Historically used as a sedative and in fire extinguishers, its current applications are primarily in laboratory settings as a dense solvent for mineral separation and as a reagent in chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development. The following sections detail its physicochemical properties, molecular structure, and the experimental methodologies used for their determination.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a sweet, chloroform-like odor.[2][3] It is nonflammable and denser than water, causing it to sink in aqueous solutions.[2][3] Upon exposure to light and air, this compound can gradually decompose and acquire a yellowish color.[4] For stabilization, it is often supplied with 1 to 3% ethanol.[2][3]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | CHBr₃ | - |

| Molar Mass | 252.73 | g/mol |

| Density | 2.89 | g/cm³ at 20°C |

| Melting Point | 8.3 | °C |

| Boiling Point | 149.5 | °C |

| Solubility in Water | ~1 in 800 parts (slightly soluble) | - |

| Vapor Pressure | 5 | mm Hg at 20°C |

| log Kow (Octanol-Water Partition Coefficient) | 2.38 | - |

Molecular Structure and Geometry

The molecular structure of this compound consists of a central carbon atom bonded to one hydrogen atom and three bromine atoms. This arrangement results in a tetrahedral molecular geometry with C₃ᵥ symmetry.[1][3] The molecule is slightly polar.[6]

Structural Parameters

The precise bond lengths and angles of the this compound molecule have been determined through spectroscopic and diffraction techniques.

| Structural Parameter | Value | Units |

| C-Br Bond Length | 1.924 - 1.930 | Å |

| C-H Bond Length | ~1.07 - 1.11 | Å |

| Br-C-Br Bond Angle | 110°48′ - 111.644 | degrees |

| H-C-Br Bond Angle | 107.2 | degrees |

Mandatory Visualizations

Molecular Structure of this compound

Caption: A 2D representation of the tetrahedral structure of this compound.

Synthesis of this compound via the Haloform Reaction

Caption: Workflow for the synthesis of this compound using the haloform reaction.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key properties of this compound. These represent generalized protocols and may require optimization based on the specific equipment and reagents available.

Determination of Melting and Boiling Points

Objective: To determine the melting and boiling points of a purified this compound sample.

Materials:

-

Purified this compound

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Boiling point apparatus (e.g., micro boiling point setup)

-

Capillary tubes (sealed at one end for melting point, open for boiling point)

-

Thermometer

-

Heating mantle or oil bath

Melting Point Determination Protocol:

-

Sample Preparation: A small amount of solid this compound (frozen) is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination Protocol:

-

Sample Preparation: A small amount of liquid this compound (2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath.

-

Heating: The heating bath is gently heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Structural Determination by Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.

Materials:

-

High-purity this compound

-

Cryo-protectant (if necessary)

-

Single-crystal X-ray diffractometer with a low-temperature device

-

Goniometer head

-

Microscope

Protocol:

-

Crystal Growth: A single crystal of this compound is grown by slow cooling of the liquid below its melting point. The crystallization is performed in a thin glass capillary tube sealed to prevent evaporation.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For this compound, this process is conducted at a temperature below its melting point (e.g., at approximately -20°C).

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction intensities are indexed, integrated, and scaled using appropriate software. Corrections for absorption and other experimental factors are applied.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. The model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Structural Determination by Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and thereby derive its molecular geometry in the gas phase.

Materials:

-

Gaseous this compound sample

-

Pulsed-jet Fourier transform microwave (FTMW) spectrometer

Protocol:

-

Sample Introduction: A gaseous sample of this compound, often seeded in an inert carrier gas like argon or neon, is introduced into the high-vacuum chamber of the spectrometer through a pulsed nozzle. This creates a supersonic expansion, which cools the molecules to a very low rotational temperature.

-

Microwave Excitation: A short, high-power pulse of microwave radiation is used to irradiate the cooled molecular jet, causing the molecules to rotate coherently.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a transient microwave signal (free induction decay), which is detected by a sensitive receiver.

-

Data Analysis: The detected signal is Fourier transformed to obtain the rotational spectrum. The frequencies of the observed rotational transitions are measured with high precision.

-

Structural Determination: The rotational constants (A, B, C) are determined by fitting the observed transition frequencies to a theoretical model for a symmetric top molecule. By measuring the rotational constants for different isotopic species of this compound (e.g., containing ¹³C or deuterium), the atomic coordinates can be precisely determined using Kraitchman's equations, yielding accurate bond lengths and angles.

References

- 1. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fiveable.me [fiveable.me]

- 9. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Synthesis of Bromoform via the Haloform Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromoform (B151600) (CHBr₃) through the haloform reaction. It covers the core chemical principles, detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the Haloform Reaction

The haloform reaction is a well-established method in organic chemistry for the synthesis of haloforms (chloroform, this compound, and iodoform) from methyl ketones or compounds that can be oxidized to methyl ketones, such as certain secondary alcohols and ethanol.[1][2][3] The reaction proceeds by the exhaustive halogenation of the methyl group of a ketone in the presence of a base, followed by the cleavage of the carbon-carbon bond to yield a haloform and a carboxylate salt.[4][5] Specifically for this compound synthesis, this involves the use of bromine and a base, or an in-situ generated hypobromite (B1234621).[6][7]

Reaction Mechanism and Stoichiometry

The haloform reaction is a multi-step process. The generally accepted mechanism for the synthesis of this compound from a methyl ketone (using acetone (B3395972) as an example) is as follows:

-

Enolate Formation: A hydroxide (B78521) ion abstracts an acidic α-hydrogen from the methyl ketone to form an enolate ion.[5]

-

α-Bromination: The enolate ion acts as a nucleophile and attacks a bromine molecule, resulting in the formation of a monobrominated ketone. This process is repeated twice more, with each successive bromination making the remaining α-hydrogens more acidic and the subsequent enolate formation more favorable.[8][9]

-

Nucleophilic Acyl Substitution: Once the tribromomethyl ketone is formed, a hydroxide ion attacks the electrophilic carbonyl carbon.[5]

-

Cleavage: The resulting tetrahedral intermediate collapses, cleaving the carbon-carbon bond and releasing the stable tribromomethanide anion (-CBr₃) as a leaving group.[5]

-

Protonation: The tribromomethanide anion is a strong base and is protonated by the newly formed carboxylic acid (or the solvent) to yield this compound (CHBr₃).[5]

The overall stoichiometry for the reaction of acetone with bromine and sodium hydroxide is:

CH₃COCH₃ + 3Br₂ + 4NaOH → CHBr₃ + CH₃COONa + 3NaBr + 3H₂O

Experimental Protocols

Synthesis of this compound from Acetone and Bromine

This protocol is adapted from Vogel's Textbook of Practical Organic Chemistry and is a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

1000 mL three-necked flask

-

Mechanical stirrer

-

Two dropping funnels

-

Water bath

-

Separatory funnel

-

Distillation apparatus

-

Acetone

-

20% Sodium carbonate solution

-

Bromine

-

10% Sodium hydroxide solution

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, place 30 mL of acetone and 150 mL of 20% sodium carbonate solution. Immerse the flask in a water bath maintained at 50°C.

-

Reagent Addition: Place 75 mL of bromine in one dropping funnel and 800 mL of 10% sodium hydroxide solution in the other.

-

Reaction: While stirring the acetone solution, slowly add the bromine dropwise. This compound will begin to separate as a dense lower layer. As soon as the bromine color no longer fades, begin the dropwise addition of the sodium hydroxide solution at a rate that keeps the reaction mixture from becoming strongly alkaline. The correct rate is achieved when stopping the addition of NaOH causes the mixture to immediately turn red from the bromine. Maintain the reaction temperature at 45-50°C throughout the addition.

-

Work-up: Once all the bromine has been added, stop the addition of sodium hydroxide. Separate the heavy lower layer of crude this compound using a separatory funnel.

-

Purification:

-

Wash the crude this compound with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the crude this compound by distillation. Collect the fraction boiling at 148-149.5°C.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 30 mL Acetone | |

| Reagents | 75 mL Bromine, 800 mL 10% NaOH, 150 mL 20% Na₂CO₃ | |

| Reaction Temperature | 45-50°C | |

| Boiling Point | 148-149.5°C | |

| Yield | 68 grams | |

| Melting Point | 7-8°C |

Synthesis of this compound using in-situ Generated Sodium Hypobromite

An alternative method involves the in-situ generation of sodium hypobromite from bleach (sodium hypochlorite) and sodium bromide. This method avoids the handling of elemental bromine.

Materials:

-

Sodium bromide (NaBr)

-

Distilled water

-

Acetone

-

Household bleach (sodium hypochlorite (B82951) solution)

Procedure:

-

Prepare an aqueous solution of sodium bromide. For example, dissolve approximately 8g of NaBr in 100 mL of distilled water.[7]

-

Add 4 mL of acetone to the sodium bromide solution.[7]

-

With stirring, add 150 mL of household bleach. The this compound will form and settle as a dense liquid.[7]

-

The product can be separated, washed, dried, and distilled as described in the previous protocol.

Byproducts and Purification

The primary byproducts in the haloform reaction are the mono- and di-halogenated ketone intermediates.[8] The reaction conditions, particularly the use of excess base and halogen, are designed to drive the reaction to completion, forming the tri-halogenated species which then undergoes cleavage.[9] If the reaction is incomplete, these halogenated ketones may remain as impurities.

Purification of this compound is typically achieved through the following steps:

-

Washing: The crude this compound is washed with water to remove water-soluble impurities such as salts (e.g., sodium acetate, sodium bromide) and any remaining base.

-

Drying: A drying agent, such as anhydrous calcium chloride, is used to remove residual water from the organic product.

-

Distillation: Fractional distillation is an effective method for purifying this compound, separating it from any remaining starting materials, byproducts, and solvents. The fraction boiling at 148-149.5°C is collected.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data:

| Technique | Observation |

| ¹H NMR | A single peak is expected for the single proton in this compound. The chemical shift is typically around 6.8 ppm in CDCl₃. |

| ¹³C NMR | A single peak is expected for the carbon atom. The chemical shift is approximately 12.5 ppm in CDCl₃.[10] |

| IR Spectroscopy | Characteristic C-H stretching and bending frequencies, as well as C-Br stretching frequencies, will be observed. The C-Br stretch typically appears in the range of 750-500 cm⁻¹.[11] |

Safety Considerations

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: this compound is toxic if inhaled and harmful if swallowed. It can cause skin and serious eye irritation.[12]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of this compound and any waste generated from its synthesis in accordance with local, state, and federal regulations.

Conclusion

The haloform reaction is a robust and versatile method for the synthesis of this compound from readily available starting materials like acetone. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity this compound can be obtained in good yields. This guide provides the necessary theoretical background and practical details to assist researchers in successfully performing this synthesis. Adherence to safety protocols is paramount when working with the hazardous materials involved in this reaction.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Haloform reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]

- 7. Sciencemadness Discussion Board - "Large" Scale this compound Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. This compound(75-25-2) 13C NMR spectrum [chemicalbook.com]

- 11. NMR Tables [chemdata.r.umn.edu]

- 12. Toxicology of this compound, a natural constituent of the seaweed Asparagopsis spp. used to inhibit methanogenesis in cattle, suggests negligible risks to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Bromoform in Marine Environments: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoform (B151600) (CHBr₃), a significant natural contributor to the atmospheric bromine budget, is primarily produced in marine environments by a diverse array of organisms. This technical guide provides a comprehensive overview of the biological sources of this compound, the intricate biochemical pathways governing its synthesis, and quantitative data on its production rates. Detailed experimental protocols for the quantification of this compound and the characterization of the key enzymes involved are presented to facilitate further research in this field. Furthermore, this guide visualizes the core biochemical and genetic processes through detailed diagrams to enhance understanding of the molecular mechanisms underlying this compound biosynthesis in the marine biosphere.

Biological Sources of this compound

The primary natural producers of this compound in marine ecosystems are various species of macroalgae (seaweeds), phytoplankton, and cyanobacteria.[1][2] These organisms release this compound into the seawater, from where it can volatilize into the atmosphere.

-

Macroalgae (Seaweeds): Marine macroalgae are considered the most prolific producers of this compound, particularly in coastal regions.[2] The red alga Asparagopsis taxiformis is an exceptionally high producer, with this compound concentrations reaching up to 5% of its dry weight.[3] Other notable producers include various species of red, brown, and green algae.

-

Phytoplankton: In the open ocean, phytoplankton are the main source of this compound.[2][4] Diatoms (e.g., Chaetoceros neogracile and Phaeodactylum tricornutum) and dinoflagellates have been identified as significant contributors.[1][4] Their production rates can be influenced by environmental factors such as nutrient availability.[4]

-

Cyanobacteria: Marine cyanobacteria also possess the enzymatic machinery for this compound production, expanding the known biotic sources of this volatile compound in the oceans.[1]

Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound in marine organisms is an enzyme-catalyzed process intimately linked to the management of oxidative stress.

The Role of Vanadium-Dependent Haloperoxidases

The key enzymes responsible for this compound synthesis are vanadium-dependent haloperoxidases (VHPOs), specifically vanadium-dependent bromoperoxidases (V-BPOs).[2] These enzymes catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as an oxidant, producing hypobromous acid (HOBr).

Equation 1: Formation of Hypobromous Acid Br⁻ + H₂O₂ + H⁺ --(V-BPO)--> HOBr + H₂O

The highly reactive hypobromous acid then acts as a brominating agent, reacting with a suitable organic substrate to form this compound through a haloform reaction.

The "mbb" Locus in Asparagopsis taxiformis

In the high-bromoform-producing red alga Asparagopsis taxiformis, a specific gene cluster known as the marine this compound biosynthesis (mbb) locus has been identified.[3] This locus contains genes encoding for several V-BPOs (mbb1, mbb3, and mbb4) and a crucial NAD(P)H oxidase (mbb2). The NAD(P)H oxidase is responsible for generating the hydrogen peroxide required by the V-BPOs, demonstrating a direct genetic linkage between reactive oxygen species (ROS) production and halogenation.[2][5]

Organic Substrates

The exact nature of the endogenous organic substrates for this compound synthesis is still an area of active research. However, studies on Asparagopsis taxiformis suggest that intermediates of fatty acid biosynthesis can serve as viable hydrocarbon substrates for the V-BPOs.[2][5]

Quantitative Data on this compound Production

The production rates of this compound vary significantly among different marine organisms and can be influenced by environmental conditions. The following tables summarize some of the reported production rates.

Table 1: this compound Production Rates by Marine Macroalgae

| Species | Phylum | This compound Production Rate (ng g⁻¹ fresh weight day⁻¹) | Reference |

| Asparagopsis taxiformis | Rhodophyta | Up to 5% of dry weight | [3] |

| Corallina officinalis | Rhodophyta | 4.8 x 10² | [6] |

| Pterocladia capillacea | Rhodophyta | 1.0 x 10⁴ | [6] |

| Macrocystis pyrifera (Giant Kelp) | Phaeophyta | 3.0 x 10³ | [6] |

| Laminaria farlowii | Phaeophyta | 2.2 x 10³ | [6] |

| Cystoseira osmundacea | Phaeophyta | 5.6 x 10² | [6] |

| Ulva sp. | Chlorophyta | 3.6 x 10⁴ | [6] |

| Enteromorpha intestinalis | Chlorophyta | 4.6 x 10⁴ | [6] |

Table 2: this compound Production Rates by Marine Diatoms

| Species | Condition | This compound Production Rate (nmol (g Chl a)⁻¹ h⁻¹) | Reference |

| Chaetoceros neogracile | Exponential Growth | 2000 - 3000 | [4] |

| Phaeodactylum tricornutum | Exponential Growth | 2000 - 3000 | [4] |

| Chaetoceros neogracile | Nutrient Limitation | Decreased to zero | [4] |

| Phaeodactylum tricornutum | Nutrient Limitation | Decreased to zero | [4] |

Experimental Protocols

Protocol for this compound Extraction and Quantification from Seaweed by GC-MS

This protocol is adapted from methodologies described for the analysis of this compound in Asparagopsis species.[7][8][9][10][11]

1. Sample Preparation:

- Freeze-dry fresh seaweed samples to remove moisture.

- Grind the dried seaweed into a fine powder using a mortar and pestle or a mill.

2. Extraction:

- Weigh approximately 0.02 g of the dried, milled seaweed biomass into a glass vial.

- Add a known volume (e.g., 4.0 mL) of methanol (B129727) containing an internal standard (e.g., naphthalene).

- Seal the vial and shake vigorously to ensure thorough extraction.

- The extraction can be performed at 4°C for a set period (e.g., 3 days) or using a shorter, more vigorous extraction method like sonication.[8]

- Centrifuge the mixture to pellet the solid material.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Transfer the methanolic extract to a GC-MS autosampler vial.

- Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., a wax-type column).

- The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.

- The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.

- Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with this compound standards.

Protocol for Vanadium-Dependent Haloperoxidase Activity Assay (Monochlorodimedone Assay)

This assay is a common method to determine the halogenating activity of VHPOs.[12][13]

1. Reagents:

- Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5).

- Monochlorodimedone (MCD) stock solution.

- Potassium bromide (KBr) stock solution.

- Hydrogen peroxide (H₂O₂) stock solution.

- Enzyme preparation (purified or cell-free extract).

2. Assay Procedure:

- In a quartz cuvette, combine the assay buffer, MCD solution, and KBr solution.

- Add the enzyme preparation to the cuvette and mix.

- Initiate the reaction by adding the H₂O₂ solution.

- Immediately monitor the decrease in absorbance at 290 nm using a spectrophotometer. The bromination of MCD to dibromodimedone leads to a loss of absorbance at this wavelength.

3. Calculation of Activity:

- The rate of decrease in absorbance is proportional to the enzyme activity.

- Calculate the specific activity (e.g., in units per milligram of protein) using the molar extinction coefficient of MCD.

Visualizations of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Biochemical pathway of this compound synthesis.

Genetic Organization of the mbb Locus in Asparagopsis taxiformis

Caption: The mbb gene locus in A. taxiformis.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound analysis.

References

- 1. Obligate Brominating Enzymes Underlie this compound Production by Marine Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic and biochemical reconstitution of this compound biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genetic and Biochemical Reconstitution of this compound Biosynthesis in Asparagopsis Lends Insights into Seaweed Reactive Oxygen Species Enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Seaweed this compound Content Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. marineagronomy.org [marineagronomy.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Demonstration of this compound-Producing Gametophyte Culture for a Red Alga, Asparagopsis taxiformis in Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical view on the monochlorodimedone assay utilized to detect haloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

An In-depth Technical Guide to the Physical Properties of Tribromomethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of tribromomethane (CHBr₃), also known as bromoform. The information is curated for professionals in research and development who require precise and reliable data. This document summarizes key quantitative data in a structured format, details common experimental protocols for their determination, and includes a logical workflow diagram for a key experimental procedure.

Quantitative Physical Properties

Tribromomethane is a colorless to pale yellow liquid at room temperature, characterized by its high density, high refractive index, and a sweet odor similar to chloroform.[1][2][3] It is nonflammable but can decompose upon exposure to light and air, often stabilized with ethanol.[4][5][6] The following table summarizes its key physical properties.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | CHBr₃ | - | - | [1][2][5] |

| Molecular Weight | 252.73 | g/mol | - | [2][5][6][7] |

| Melting Point | 7 - 9.2 | °C | - | [2][6][7][8][9][10][11] |

| Boiling Point | 148 - 151 | °C | at 1 atm | [1][2][7][8][9][10][11] |

| Density | 2.89 | g/cm³ | at 20 °C | [2][7][10][11][12] |

| 2.89 | g/mL | at 25 °C | [6][13] | |

| Refractive Index (n_D) | 1.595 | - | at 20 °C | [1][2][6][8][13] |

| Solubility in Water | 3.2 | g/L | at 30 °C | [1][2][10] |

| ~1 in 800 parts | - | - | [1][2][4][13] | |

| Vapor Pressure | 670 (5.0) | Pa (mmHg) | at 20 °C | [1][2][6] |

| 1000 (7.5) | Pa (hPa) | at 25 °C | [10] | |

| Dynamic Viscosity | 2.152 | mPa·s | at 15 °C | [4][13] |

| Surface Tension | 41.5 - 45.1 | dyn/cm | - | [8][14] |

| log P (Octanol/Water) | 2.16 - 2.44 | - | - | [1][2][8][9] |

| Henry's Law Constant (kH) | 17 | µmol Pa⁻¹ kg⁻¹ | - | [1][2] |

| Acidity (pKa) | 13.7 | - | at 25 °C | [1][6] |

| Dielectric Constant | 4.40 | - | at 20 °C | [6][8] |

| Dipole Moment | 1.00 | D | - | [8] |

Experimental Protocols for Determination of Physical Properties

The following sections describe the general methodologies for determining the key physical properties of a liquid organic compound like tribromomethane.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.[1][15]

-

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[1]

-

Procedure (Thiele Tube Method):

-

A small amount of the solid sample is introduced into a thin-walled capillary tube, which is sealed at one end.[7][15]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8][13]

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]

-

The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution throughout the oil.[8][13]

-

The temperature is raised rapidly at first to find an approximate melting point, then a second, careful determination is performed with a slow heating rate (approx. 2 °C/min) near the expected melting point.[1][15]

-

The temperatures at which melting begins (first drop of liquid appears) and is complete (all solid turns to a transparent liquid) are recorded as the melting range.[8][13] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17] For high precision, an ebulliometer is often used. A simpler, micro-scale method utilizes a Thiele tube.[4][18]

-

Apparatus: Thiele tube, thermometer, small test tube, and a sealed-end capillary tube.[4]

-

Procedure (Micro-Boiling Point Method):

-

A few milliliters of the liquid sample are placed into a small test tube.[17]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end down.[17]

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[16]

-

The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[4][16]

-

The heat source is removed, and the apparatus is allowed to cool.[4]

-

The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is recorded as the boiling point.[4][16] This is the point where the external pressure equals the vapor pressure of the liquid.[16]

-

Density Determination

Density, the mass per unit volume, is precisely measured using a pycnometer or specific gravity bottle.[19][20][21]

-

Apparatus: Pycnometer (a glass flask with a specific volume and a ground-glass stopper containing a capillary tube), analytical balance.[19][21]

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured.[19]

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[19][21]

-

The mass of the pycnometer filled with the reference liquid (m₁) is measured.

-

The pycnometer is emptied, dried, and then filled with tribromomethane at the same temperature.[19]

-

The mass of the pycnometer filled with the sample liquid (m₂) is measured.

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_reference

-

Refractive Index Determination

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using an Abbé refractometer.[6][22][23]

-

Apparatus: Abbé refractometer, light source (often sodium D-line at 589 nm), and a constant temperature water bath.[23][24]

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms are brought to a constant temperature, typically 20.0 °C, using the circulating water bath, as refractive index is temperature-dependent.[24]

-

A few drops of the tribromomethane sample are placed on the surface of the lower prism, and the prisms are closed together, sandwiching the liquid into a thin film.[6][22]

-

Light is passed through the sample. While looking through the eyepiece, the user adjusts a knob to bring the boundary line between the light and dark regions into the center of the crosshairs.[22]

-

A separate control is adjusted to eliminate any color dispersion, resulting in a sharp, clear boundary line.[23]

-

The refractive index is then read directly from the instrument's calibrated scale.[22]

-

Viscosity Determination

The viscosity, or resistance to flow, of a liquid can be determined using a capillary viscometer, such as the Ostwald viscometer.[5][25][26]

-

Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette.[25][27]

-

Procedure:

-

The viscometer is cleaned, dried, and clamped vertically in a constant temperature bath.[27]

-

A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

-

The liquid is drawn up by suction into the other arm until it is above the upper calibration mark.[27]

-

The liquid is then allowed to flow back down under gravity. A stopwatch is used to measure the time (t) it takes for the liquid meniscus to pass between the upper and lower calibration marks.[26][27]

-

The experiment is repeated with a reference liquid (e.g., water) of known viscosity (η_ref) and density (ρ_ref).

-

The viscosity of the sample (η_sample) is calculated using the measured flow times (t_sample, t_ref), densities (ρ_sample, ρ_ref), and the known viscosity of the reference liquid: η_sample / η_ref = (ρ_sample * t_sample) / (ρ_ref * t_ref)

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point using an ebulliometer, a high-precision instrument that measures the boiling point elevation or depression of solutions.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. scribd.com [scribd.com]

- 3. Class 11 Physics Surface Tension Of Water By Capillary Rise Method Experiment [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]